N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide is a compound that belongs to the class of organic compounds known as piperidines. These compounds are characterized by a piperidine ring, which is a six-membered ring containing one nitrogen atom. The benzyl group attached to the piperidine ring enhances its chemical properties and potential applications. This compound has garnered interest in various fields of scientific research due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of piperidine with benzyl chloride to form N-benzylpiperidine. This intermediate is then reacted with ethyl bromoacetate to introduce the ethyl group, followed by hydrolysis to yield the corresponding carboxylic acid. The final step involves the amidation of the carboxylic acid with glycinamide under appropriate conditions to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol or benzaldehyde, while reduction may produce benzylamine derivatives.
Scientific Research Applications
N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group enhances its binding affinity to these targets, potentially modulating their activity. The compound may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine structure but different functional groups.
N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide: Another benzylpiperidine derivative with a fluorobenzamide group.
Uniqueness
N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its glycinamide moiety differentiates it from other benzylpiperidine derivatives, potentially offering unique interactions with biological targets and applications in various fields .
Properties
CAS No. |
757236-89-8 |
---|---|
Molecular Formula |
C16H25N3O |
Molecular Weight |
275.39 g/mol |
IUPAC Name |
2-amino-N-[2-(1-benzylpiperidin-4-yl)ethyl]acetamide |
InChI |
InChI=1S/C16H25N3O/c17-12-16(20)18-9-6-14-7-10-19(11-8-14)13-15-4-2-1-3-5-15/h1-5,14H,6-13,17H2,(H,18,20) |
InChI Key |
QYDORGKNURUUNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCNC(=O)CN)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.